4-(1H-imidazol-1-yl)-2-methyl-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine is a small molecule inhibitor of BCR-ABL, a tyrosine kinase that plays a critical role in the development of chronic myeloid leukemia (CML). [] This compound belongs to a class of tyrosine kinase inhibitors (TKIs) that are designed to block the activity of BCR-ABL and inhibit the growth of cancer cells. [] Although its specific source and classification within the broader group of TKIs are not detailed in the provided abstracts, its primary role in scientific research appears to be as a potential therapeutic agent for CML. []
The primary application of 4-(1H-imidazol-1-yl)-2-methyl-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine, as indicated by the available information, is in the development of new treatments for chronic myeloid leukemia (CML). [] CML is a type of cancer that affects white blood cells, and BCR-ABL kinase activity is a key driver of this disease. [] By inhibiting BCR-ABL, this compound has the potential to block the growth and proliferation of CML cells. []
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3